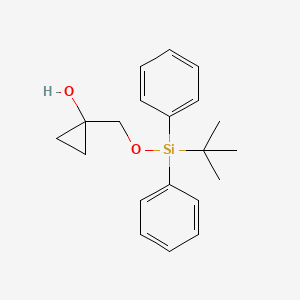

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol

Description

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol (CAS: 441784-82-3) is a cyclopropane derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group attached to a hydroxymethyl-substituted cyclopropane ring. This compound is primarily utilized in organic synthesis as a protected intermediate, particularly in the construction of complex molecules where steric protection of hydroxyl groups is required . Its bulky TBDPS group enhances stability against nucleophilic and acidic conditions, making it a preferred choice in multi-step syntheses. The compound is commercially available with a purity of 95% but is currently listed as discontinued, suggesting challenges in synthesis or stability under certain conditions .

Properties

IUPAC Name |

1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2Si/c1-19(2,3)23(17-10-6-4-7-11-17,18-12-8-5-9-13-18)22-16-20(21)14-15-20/h4-13,21H,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFHPVTNLZNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680973 | |

| Record name | 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441784-82-3 | |

| Record name | 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol can be synthesized through a multi-step process. One common method involves the protection of cyclopropanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Free hydroxyl groups or other substituted derivatives.

Scientific Research Applications

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is used in various scientific research applications:

Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: The compound can be used in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups within the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds

*Structural similarity inferred from shared TBDPS group and cyclopropane backbone.

Critical Observations

TBDPS vs. TBDMS Analogs :

- Compounds like (1R,2R)-1-(1H-benzo[f]chromen-1-yl)-3-(tert-butyldimethylsilyloxy)propane-1,2-diol replace the diphenyl groups with dimethyl substituents. This reduces steric bulk, lowering protection efficiency but improving solubility in polar solvents.

Functional Group Variations :

- The acetamide derivative (154698-93-8) introduces an electron-withdrawing group, altering reactivity in nucleophilic substitutions compared to the hydroxymethyl group in the target compound .

- The cyclohexane ester analog (1010086-31-3) lacks the strained cyclopropane ring, reducing ring-opening reactivity but enhancing thermal stability .

Cyclopropane Modifications: (1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol replaces the hydroxyl group with a methanol substituent, increasing hydrophilicity while retaining steric protection. The racemic 3-phenylpropan-2-ol derivative introduces a phenyl group, enhancing π-π stacking interactions but complicating stereochemical outcomes in syntheses.

Purity and Availability

- The target compound (95% purity) is discontinued, while analogs like (1-(((TBDPS)oxy)methyl)cyclopropyl)methanol remain available at similar purity .

Reactivity and Stability

- The TBDPS group in the target compound provides superior protection against basic conditions compared to TBDMS analogs . However, its bulkiness may hinder reaction rates in sterically crowded environments.

- Cyclopropane-containing analogs exhibit higher strain energy, making them prone to ring-opening reactions under acidic or oxidative conditions compared to cyclohexane or acyclic derivatives .

Biological Activity

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol, with the molecular formula CHOSi and a molecular weight of 326.51 g/mol, is an organic compound notable for its structural features, including a cyclopropanol ring and a tert-butyldiphenylsilyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities , particularly its antiviral properties .

Chemical Structure and Properties

The structure of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol can be represented as follows:

This compound's unique silyl group enhances its stability and solubility, making it suitable for various chemical applications. The cyclopropanol moiety contributes to its reactivity and potential interactions with biological macromolecules.

Antiviral Properties

Research indicates that 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol exhibits significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) . The proposed mechanism of action involves interference with viral replication processes or modulation of host cell responses, suggesting its potential as a therapeutic agent in treating viral infections.

Interaction with Biological Macromolecules

The compound demonstrates significant interactions with various biological macromolecules. Studies have shown that it can interact with viral proteins or host cellular pathways involved in viral replication. This interaction is crucial for understanding the compound's potential as a drug candidate.

Synthetic Pathways

Several synthetic routes have been developed for the preparation of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol:

- Protection of Hydroxyl Groups : The tert-butyldiphenylsilyl chloride is used to protect the hydroxyl group in cyclopropanol in the presence of bases such as imidazole or pyridine.

- Reactions Involving Functional Groups : The compound can undergo oxidation to form ketones or aldehydes, reduction to yield alcohols, or substitution reactions to introduce free hydroxyl groups or other derivatives.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antiviral Activity | Demonstrated effectiveness against HIV, suggesting mechanisms involving interference with viral replication. |

| Interaction Studies | Identified significant interactions with viral proteins, indicating potential pathways for therapeutic applications. |

| Synthetic Methodologies | Outlined various synthetic routes emphasizing the importance of protecting groups in organic synthesis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.